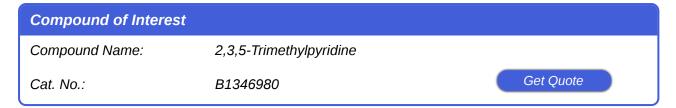


# Thermochemical Profile of 2,3,5-Trimethylpyridine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,3,5-Trimethylpyridine**, also known as 2,3,5-collidine, is a heterocyclic organic compound with the chemical formula C<sub>8</sub>H<sub>11</sub>N. As a substituted pyridine, its thermochemical properties are of significant interest in various fields, including chemical synthesis, reaction design, and pharmaceutical development. Understanding the thermodynamics of this compound is crucial for process optimization, safety assessments, and the prediction of its behavior in different chemical environments.

This technical guide provides a comprehensive overview of the available thermochemical data for **2,3,5-trimethylpyridine**. Due to the scarcity of direct experimental values for certain properties of this specific isomer, this document also includes estimated values based on established methodologies and detailed descriptions of the standard experimental protocols used for their determination.

# **Physicochemical Properties**

Basic physicochemical information for **2,3,5-trimethylpyridine** is summarized in the table below.



Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N	[1]
Molecular Weight	121.18 g/mol	[1][2]
CAS Number	695-98-7	[3][4]
Boiling Point	184 °C (literature)	[3][4]
Density	0.931 g/mL at 25 °C (literature)	[3][4]
Refractive Index	n20/D 1.508 (literature)	[3][4]

## **Thermochemical Data**

The available experimental and estimated thermochemical data for liquid **2,3,5-trimethylpyridine** are presented in the following tables. It is important to note that direct experimental data for the standard enthalpy of formation and standard molar entropy for this specific isomer are not readily available in the reviewed literature.

## **Enthalpy of Vaporization**

The enthalpy of vaporization ( $\Delta$ vapH) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Temperature (K)	Enthalpy of Vaporization (kJ/mol)	Reference
359	44.0	NIST WebBook

## Standard Enthalpy of Formation (Liquid) - Estimated

The standard enthalpy of formation (ΔfH°liquid) is the change of enthalpy during the formation of 1 mole of the substance from its constituent elements, with all substances in their standard states. Due to the lack of direct experimental data, an estimated value for the gaseous phase is provided based on a group additivity scheme for substituted pyridines.[5] An approximate liquid-phase value can be derived by considering the enthalpy of vaporization.



State	Standard Enthalpy of Formation (kJ/mol)	Method
Gaseous	Value to be estimated based on group additivity	Group Additivity Scheme[5]
Liquid	Value to be derived from gaseous estimate and ΔvapH	Estimation

Note: A precise numerical estimation requires the application of the group additivity parameters outlined in the referenced literature and is beyond the scope of this document's direct search capabilities. The principle involves summing the contributions of the pyridine ring and the methyl substituents at their respective positions.

## **Standard Molar Entropy (Liquid)**

The standard molar entropy (S°liquid) is the entropy content of one mole of a substance under standard state conditions. Currently, no experimental data for the standard molar entropy of liquid **2,3,5-trimethylpyridine** has been found in the surveyed literature.

## **Heat Capacity (Liquid)**

The heat capacity (Cp) of a substance is the amount of heat that must be added to a given mass of the material to produce a unit change in its temperature. No comprehensive experimental data for the liquid phase heat capacity of **2,3,5-trimethylpyridine** as a function of temperature was identified.

## **Experimental Protocols**

The determination of the thermochemical properties of liquid organic compounds like **2,3,5-trimethylpyridine** involves precise calorimetric measurements. The following sections detail the standard experimental methodologies for determining the key thermochemical parameters.

# Determination of Enthalpy of Formation by Combustion Calorimetry



The standard enthalpy of formation of an organic nitrogen compound is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.[6][7]

Workflow for Combustion Calorimetry:



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Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

#### **Detailed Methodology:**

- Sample Preparation: A precisely weighed sample of high-purity **2,3,5-trimethylpyridine** (typically 0.5-1.0 g) is sealed in a container of known low combustion energy, such as a polyester bag.[7]
- Bomb Preparation: The sealed sample is placed in a crucible inside a constant-volume bomb calorimeter. A small, known amount of distilled water is added to the bomb to ensure that the combustion products are in a well-defined state.[6] The bomb is then purged of air and pressurized with high-purity oxygen to approximately 3 MPa.[8]
- Calorimetric Measurement: The sealed bomb is immersed in a known mass of water in the
  calorimeter. The system is allowed to come to thermal equilibrium. The sample is then
  ignited electrically. The temperature of the water is precisely monitored before, during, and
  after the combustion to determine the temperature change (ΔT).[9]
- Analysis of Products: After combustion, the bomb is depressurized, and the liquid contents
  are analyzed to determine the amount of nitric acid formed. The gaseous products can also
  be analyzed for carbon dioxide to confirm complete combustion.[8]
- Calculation:



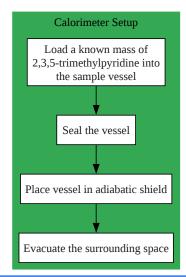
- The energy equivalent of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[9]
- The raw temperature rise is corrected for heat exchange and the energy of ignition.
- The standard internal energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections applied for the formation of nitric acid from the nitrogen in the sample and any remaining atmospheric nitrogen.
- The standard enthalpy of combustion ( $\Delta cH^{\circ}$ ) is then calculated from  $\Delta cU^{\circ}$ .
- Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO<sub>2</sub>, H<sub>2</sub>O, and N<sub>2</sub>).

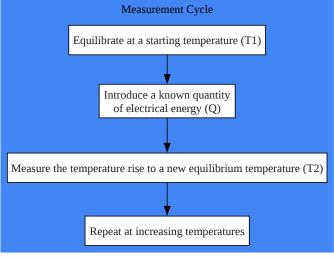
## **Determination of Heat Capacity by Adiabatic Calorimetry**

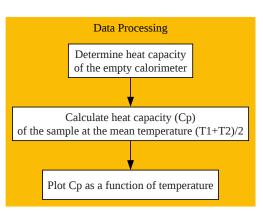
Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids as a function of temperature.[10] The principle is to introduce a known amount of heat to the sample and measure the resulting temperature increase under conditions of no heat exchange with the surroundings.

Workflow for Adiabatic Calorimetry:









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Caption: Workflow for determining the heat capacity of a liquid using adiabatic calorimetry.







#### **Detailed Methodology:**

- Calorimeter Preparation: A precisely known mass of 2,3,5-trimethylpyridine is loaded into a sample vessel. The vessel is sealed and placed inside an adiabatic calorimeter. The space between the sample vessel and an surrounding adiabatic shield is typically evacuated to minimize heat transfer.[10]
- Measurement: The sample is brought to a desired starting temperature. The adiabatic shield
  is maintained at the same temperature as the sample vessel to prevent heat loss. A
  measured amount of electrical energy is supplied to a heater within the sample vessel,
  causing the temperature to rise. The temperature of the sample is monitored until it reaches
  a new, stable equilibrium. The temperature increase (ΔT) is recorded.[11]
- Data Acquisition: This process of energy input and temperature measurement is repeated in a stepwise manner across the desired temperature range.
- Calculation: The heat capacity of the sample at a given temperature is calculated from the
  amount of electrical energy supplied and the measured temperature rise, after subtracting
  the heat capacity of the sample vessel (which is determined in a separate experiment with
  the empty vessel).[12]

## Conclusion

This technical guide has summarized the available thermochemical data for **2,3,5-trimethylpyridine** and detailed the standard experimental protocols for their determination. While experimental data for the enthalpy of vaporization is available, there is a notable lack of published experimental values for the standard enthalpy of formation, standard molar entropy, and a comprehensive temperature-dependent heat capacity profile for the liquid phase of this specific isomer. The provided methodologies for combustion and adiabatic calorimetry represent the established best practices for obtaining these crucial thermochemical parameters. Further experimental work is necessary to fill the existing data gaps for **2,3,5-trimethylpyridine**, which would be of significant value to the scientific and industrial communities that utilize this compound.



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